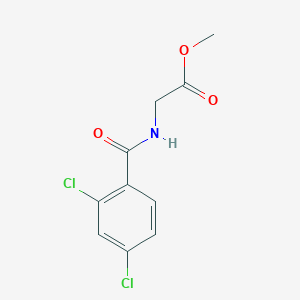

methyl N-(2,4-dichlorobenzoyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

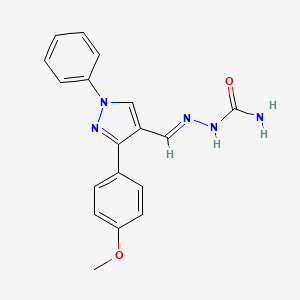

Description

Methyl N-(2,4-dichlorobenzoyl)glycinate is a compound that has been synthesized and studied for various chemical reactions and properties. This analysis provides insight into its molecular structure, synthesis methods, and key physical and chemical properties.

Synthesis Analysis

The synthesis of related glycinate compounds involves reactions that yield different derivatives. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates involves the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane, demonstrating a method that could potentially be adapted for synthesizing methyl N-(2,4-dichlorobenzoyl)glycinate (Le Zhi-ping, 2008).

Molecular Structure Analysis

The molecular structure of glycinate derivatives is confirmed through techniques such as FT-IR, HPLC-MS, and 1HNMR, which provide detailed insights into the molecular configurations and the presence of specific functional groups in the compound's structure (Le Zhi-ping, 2008).

Chemical Reactions and Properties

Glycinamide hydrochloride serves as a transient directing group for C(sp3)−H arylation, indicating the compound's reactivity and potential for modification through various chemical reactions (Fei Wen & Zheng Li, 2020).

Physical Properties Analysis

The physical properties of glycinate compounds, such as density, viscosity, and pH, can be crucial for applications in chemical processes and reactions. For instance, the amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solution for CO2 capture studies provides data on the physical properties relevant to environmental chemistry applications (Zuoming Zhou, Guohua Jing, & Lan-Juan Zhou, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and potential for forming derivatives, are exemplified by reactions such as the convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, highlighting the compound's utility as a precursor for peptide nucleic acid synthesis (R. Viirre & R. Hudson, 2003).

Scientific Research Applications

Carbon Dioxide Capture

Amino acid ionic liquids, similar in structure to the compound of interest, have been investigated for their ability to capture carbon dioxide. For instance, tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solutions shows enhanced CO2 absorption capabilities. The study demonstrates that [N1111][Gly] promotes the absorption of CO2, with kinetics suggesting a fast pseudo-first-order reaction regime, making it a potential solvent for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).

Photocatalytic Applications

Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures for photocatalytic activities hints at the potential for compounds like methyl N-(2,4-dichlorobenzoyl)glycinate to be used in similar applications. The study found that calcination temperature significantly affects the material's ability to degrade pollutants under visible light, suggesting a pathway to enhance photocatalytic performance in environmental cleanup efforts (Mo et al., 2015).

Thermoresponsive Hydrogels for Drug Delivery

Poly(N-acryloyl glycinamide), a compound related to glycinate derivatives, forms thermoresponsive hydrogels that can transition from gel to sol states at temperatures slightly above body temperature. This property is exploited for localized, sustained drug delivery, where the material's phase transition can control the release rate of therapeutic agents (Boustta et al., 2014).

Glycosylation Analysis in Polysaccharides

Methylation analysis is crucial for understanding the structure of polysaccharides, with applications in food science, biology, and medicine. Techniques involving derivatization, such as those used for glycosyl linkage analysis, might be applicable for analyzing or modifying compounds like methyl N-(2,4-dichlorobenzoyl)glycinate, providing insights into their structural and functional properties (Sims et al., 2018).

Synthesis and Functionalization Techniques

The use of glycinate derivatives in synthesizing complex molecules is highlighted by studies on heterocyclic intermediates for asymmetric synthesis and the construction of water-soluble amino acid derivatives. These methodologies showcase the versatility of glycinate compounds in creating functional materials for various applications, including pharmaceuticals and supramolecular chemistry (Groth et al., 1993).

properties

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNFJGGLRAIOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(2,4-dichlorophenyl)carbonyl]glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)